

Chiral Separation of Ivabradine Enantiomers Using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest		
Compound Name:	Ivabradine, (+/-)-	
Cat. No.:	B15191072	Get Quote

Application Note and Protocol

This document provides a detailed protocol for the chiral separation of Ivabradine enantiomers using High-Performance Liquid Chromatography (HPLC). The methods outlined are intended for researchers, scientists, and drug development professionals requiring enantioselective analysis of Ivabradine.

Introduction

Ivabradine, a heart rate-lowering agent, is marketed as a single enantiomer. Consequently, the accurate determination of its enantiomeric purity is a critical aspect of quality control in its development and manufacturing. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the predominant technique for resolving enantiomers. This note details a validated method for the effective chiral separation of Ivabradine enantiomers.

Principle

The separation of enantiomers is achieved by exploiting their differential interactions with a chiral stationary phase. In the presence of a suitable CSP, the two enantiomers of Ivabradine form transient diastereomeric complexes with differing stabilities, leading to different retention times and, thus, their separation. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have proven effective for this purpose.



Experimental Protocols

Two effective methods for the chiral separation of Ivabradine enantiomers are presented below. Method 1 utilizes a cellulose-based column, while Method 2 employs an immobilized polysaccharide-based column.

Method 1: Cellulose-Based Chiral Stationary Phase

This method was developed after screening multiple polysaccharide-based columns and was found to provide a favorable elution order with baseline separation.[1][2]

- Sample Preparation:
 - Prepare a stock solution of Ivabradine in the mobile phase at a concentration of 1 mg/mL.
 - Further dilute the stock solution with the mobile phase to achieve a working concentration suitable for UV detection (e.g., 0.1 mg/mL).
 - Filter the final solution through a 0.45 μm syringe filter before injection.
- HPLC Instrumentation and Conditions:
 - HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
 - Data Acquisition: Chromatography data acquisition and processing software.



Parameter	Condition
Chiral Stationary Phase	Lux Cellulose-2 (cellulose tris(3-chloro-4-methylphenylcarbamate))
Column Dimensions	4.6 x 250 mm, 5 μm
Mobile Phase	Methanol with 0.1% Diethylamine (v/v)
Flow Rate	1.0 mL/min
Column Temperature	25°C (controlled)
Detection Wavelength	286 nm
Injection Volume	10 μL

Method 2: Immobilized Polysaccharide-Based Chiral Stationary Phase

This method provides excellent separation performance with a high resolution between the enantiomers.[3]

• Sample Preparation:

- Dissolve Ivabradine in the mobile phase to a final concentration of 2.0 mg/mL.[3]
- Ensure the sample is fully dissolved, using sonication if necessary.
- Filter the solution through a 0.45 μm filter prior to analysis.
- HPLC Instrumentation and Conditions:
 - HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV detector.
 - Data Acquisition: Chromatography data acquisition and processing software.



Parameter	Condition
Chiral Stationary Phase	CHIRALPAK® IG
Column Dimensions	4.6 x 250 mm, 5 μm[3]
Mobile Phase	Methanol : Acetonitrile : Diethylamine (50:50:0.1, v/v/v)[3]
Flow Rate	1.0 mL/min[3]
Column Temperature	40°C[3]
Detection Wavelength	285 nm[3]
Injection Volume	10 μL

Data Presentation

The following table summarizes the quantitative data obtained from the chiral separation of Ivabradine enantiomers using Method 2.[3]

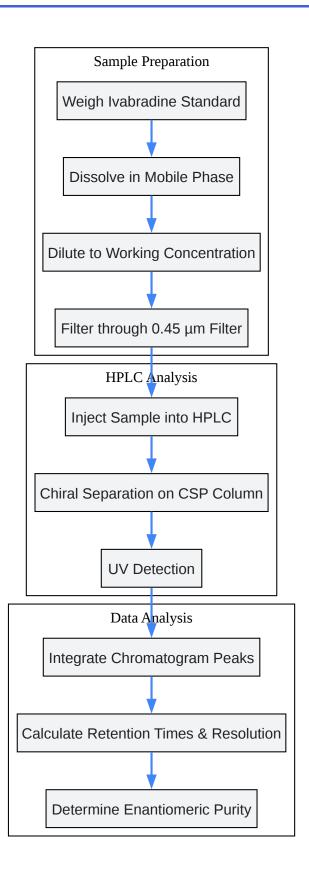
Parameter	Enantiomer 1	Enantiomer 2
Retention Time (t_R)	9.4 min	12.1 min
Number of Theoretical Plates (N)	5800	3100
Tailing Factor (T)	1.0	1.6
Resolution (R_s)	\multicolumn{2}{c	}{4.0}

Visualizations

Experimental Workflow for Chiral HPLC Analysis

The following diagram illustrates the general workflow for the chiral HPLC analysis of lvabradine enantiomers.





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Figure 1: General workflow for the chiral HPLC analysis of Ivabradine.



Logical Relationship of HPLC System Components

This diagram shows the logical relationship between the key components of the HPLC system used for chiral separation.



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Figure 2: Logical flow of the HPLC system for chiral separation.

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